molecular formula C10H9BrO3 B6257386 methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate CAS No. 1936545-61-7

methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate

Cat. No. B6257386
CAS RN: 1936545-61-7
M. Wt: 257.1
InChI Key:
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Description

“Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate” is a compound that belongs to the class of benzofuran compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. One of the most common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . This suggests that “methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate” and similar compounds could have potential applications in the future.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate involves the bromination of 2,3-dihydro-1-benzofuran followed by esterification with methyl chloroformate.", "Starting Materials": [ "2,3-dihydro-1-benzofuran", "Bromine", "Sodium hydroxide", "Methyl chloroformate", "Diethyl ether", "Ice" ], "Reaction": [ "1. Dissolve 2,3-dihydro-1-benzofuran in diethyl ether.", "2. Add bromine dropwise to the solution while stirring at 0°C.", "3. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.", "4. Add sodium hydroxide solution to the mixture to neutralize the excess bromine.", "5. Extract the product with diethyl ether and wash with water.", "6. Dry the organic layer with anhydrous sodium sulfate.", "7. Concentrate the organic layer under reduced pressure to obtain 4-bromo-2,3-dihydro-1-benzofuran.", "8. Dissolve 4-bromo-2,3-dihydro-1-benzofuran in dry dichloromethane.", "9. Add methyl chloroformate dropwise to the solution while stirring at room temperature.", "10. After the addition is complete, stir the mixture at room temperature for an additional 2 hours.", "11. Quench the reaction with ice and extract the product with dichloromethane.", "12. Wash the organic layer with water and dry with anhydrous sodium sulfate.", "13. Concentrate the organic layer under reduced pressure to obtain methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate." ] }

CAS RN

1936545-61-7

Molecular Formula

C10H9BrO3

Molecular Weight

257.1

Purity

95

Origin of Product

United States

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